molecular formula C14H10ClNO B180135 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile CAS No. 186000-52-2

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Cat. No. B180135
M. Wt: 243.69 g/mol
InChI Key: XMKUXLMPAHGREV-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, also referred to as 4-chloro-N-methyl-benzonitrile, is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry and pharmacology. It is a yellow-colored crystalline solid that has a melting point of 118-120 °C. The compound is soluble in many organic solvents, such as ethanol, acetone and dimethylformamide. Its main uses include the synthesis of other compounds, as well as its use as a reagent in the synthesis of various drugs and other organic compounds.

Scientific Research Applications

Analytical Chemistry Applications

A study developed a high-performance liquid chromatographic assay for chlorophenoxy herbicides and benzonitrile herbicides to aid in the diagnosis of acute poisoning. This method is capable of resolving mixtures encountered in the UK, demonstrating the potential of benzonitrile derivatives in analytical chemistry applications (Flanagan & Ruprah, 1989).

Pharmaceutical Research

Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, structurally related to the compound of interest, were synthesized and showed significant anti-tumor activities. This suggests potential applications in designing novel CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).

Biochemical Research

Research on uncouplers of mitochondrial oxidative phosphorylation, including studies on hydroxy-benzonitrile derivatives, highlights their role in disrupting the mitochondrial membrane potential. Such compounds serve as tools for understanding mitochondrial functions and for developing therapeutic agents targeting mitochondrial pathways (Parker, 1965).

Structural and Spectroscopic Analysis

Studies on benzimidazole derivatives, including compounds with hydroxy and chlorophenyl groups, have been carried out to understand their structural and spectroscopic properties. These analyses are crucial for the development of materials and molecules with specific optical and electronic properties (Saral et al., 2017).

Antimicrobial Research

The synthesis and antimicrobial activity study of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and its derivatives demonstrate the potential of chlorophenyl benzonitrile compounds in developing new antimicrobial agents. This highlights the importance of such compounds in addressing antibiotic resistance (Kumar et al., 2022).

properties

IUPAC Name

4-[(3-chlorophenyl)-hydroxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKUXLMPAHGREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570562
Record name 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

CAS RN

186000-52-2
Record name 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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